3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole ring and a phenylethyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amidation Reaction: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding amide.
Substitution Reaction: Finally, the amide is reacted with 2-phenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of 3-(5-amino-1H-indol-1-yl)-N-(2-phenylethyl)propanamide.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
- 3-(5-fluoro-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
- 3-(5-methyl-1H-indol-1-yl)-N-(2-phenylethyl)propanamide
Uniqueness
The presence of the bromine atom at the 5-position of the indole ring in 3-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)propanamide may confer unique chemical and biological properties compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can affect the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H19BrN2O |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C19H19BrN2O/c20-17-6-7-18-16(14-17)9-12-22(18)13-10-19(23)21-11-8-15-4-2-1-3-5-15/h1-7,9,12,14H,8,10-11,13H2,(H,21,23) |
InChI Key |
OCFABTGCBYNOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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